1-(Propane-2-sulfonyl)-piperidin-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylsulfonylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKQAGAWHZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Propane 2 Sulfonyl Piperidin 3 Ylamine and Chemical Analogues
Strategic Approaches for the Synthesis of the Piperidine (B6355638) Core
The piperidine ring is a prevalent scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. The presence of a C3-amino group adds a layer of complexity, requiring careful strategic planning.
The synthesis of the 3-aminopiperidine framework can be achieved through several robust methods, primarily involving the reduction of pyridine (B92270) precursors or cyclization strategies.
One of the most common approaches is the catalytic hydrogenation of substituted pyridines . This method typically involves the reduction of a pyridine ring that already contains a nitrogen-based functional group at the 3-position, such as a nitro, cyano, or amino group. The hydrogenation is usually performed under pressure using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium on alumina (B75360) (Rh/Al₂O₃). For instance, the reduction of 3-aminopyridine (B143674) or its protected derivatives provides a direct route to the racemic 3-aminopiperidine scaffold. A similar strategy involves the hydrogenation of t-butyl pyridin-3-ylcarbamate, which yields the Boc-protected piperidine that can be deprotected subsequently. chemicalbook.com
Another significant strategy is the reductive amination of 3-piperidone derivatives . This involves reacting a 3-piperidone, often with a protecting group on the ring nitrogen (e.g., N-Boc or N-Cbz), with an ammonia (B1221849) source or a protected amine, followed by reduction of the intermediate imine or enamine.
Cyclization of acyclic precursors also offers a versatile entry to the piperidine ring. For example, a multi-step synthesis starting from L-glutamic acid has been reported to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. researchgate.net This route involves converting the amino acid into a diol, which is then transformed into a ditosylate. The subsequent reaction with an appropriate amine induces cyclization to form the desired piperidine ring. researchgate.net
| Method | Starting Material | Key Reagents/Steps | Outcome | Reference |
| Catalytic Hydrogenation | 3-Nitropyridine | H₂, Pd/C or other catalysts | 3-Aminopiperidine | nih.gov |
| Catalytic Hydrogenation | t-Butyl pyridin-3-ylcarbamate | H₂, Pd/C, Acetic Acid | t-Butyl piperidin-3-ylcarbamate | chemicalbook.com |
| Cyclization Cascade | Alkyne-containing amines | Acid-mediated hydroamination/cyclization | Substituted Piperidines | mdpi.com |
| Multi-step Cyclization | L-Glutamic Acid | (Boc)₂O, SOCl₂, NaBH₄, TsCl, Amine | Enantiopure 3-(N-Boc-amino)piperidine | researchgate.net |
Given that many pharmaceutical applications require specific enantiomers, the stereoselective synthesis of chiral piperidin-3-ylamine is of paramount importance. Several advanced strategies are employed to achieve high enantiomeric purity.
Enzymatic transamination represents a powerful and green method for asymmetric synthesis. In this approach, a prochiral N-protected 3-piperidone is converted into a single enantiomer of the corresponding amine using a transaminase enzyme. A patent describes the synthesis of (R)-3-aminopiperidine where N-protected 3-piperidone is transformed into the (R)-amine with high enantiomeric excess. google.com This biocatalytic method is highly specific and can be suitable for large-scale production. google.com
Chiral pool synthesis utilizes readily available chiral starting materials. As mentioned, L-glutamic acid can serve as a chiral precursor to enantiomerically pure 3-aminopiperidine derivatives, ensuring the stereochemistry is controlled from the outset. researchgate.net
Another classic approach is the resolution of a racemic mixture . This can be achieved by reacting racemic 3-aminopiperidine with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. A more sophisticated method involves derivatizing the racemic piperidine with a chiral auxiliary, separating the resulting diastereomers by chromatography, and then cleaving the auxiliary to yield the desired enantiomers. nih.gov
Asymmetric reduction of a suitable precursor is also a viable route. For example, the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a reducing agent like lithium aluminum hydride has been used to synthesize (R)-3-aminopiperidine. google.com
| Stereoselective Method | Precursor | Key Reagent/Process | Chiral Outcome | Reference |
| Enzymatic Transamination | N-Ethoxycarbonyl-3-piperidone | ω-transaminase, Isopropylamine | (R)-N-Ethoxycarbonyl-3-aminopiperidine | google.com |
| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step chemical transformation | (S)-3-(N-Boc-amino)piperidine | researchgate.net |
| Diastereomeric Resolution | Racemic 3-(piperidin-3-yl)-1H-indole | Chiral auxiliary, HPLC separation | (R)- and (S)-enantiomers | nih.gov |
| Asymmetric Reduction | (R)-3-Aminopiperidin-2-one HCl | Lithium Aluminum Hydride (LiAlH₄) | (R)-3-Aminopiperidine | google.com |
Convergent and Linear Synthesis Pathways for 1-(Propane-2-sulfonyl)-piperidin-3-ylamine
A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in the final stages. wikipedia.orgyoutube.com For this compound, the most logical approach is convergent. This strategy would involve:
The synthesis of the key intermediate, a protected chiral 3-aminopiperidine.
The separate acquisition or preparation of propane-2-sulfonyl chloride.
The coupling of these two fragments, followed by a final deprotection step if necessary.
Purification and Characterization Techniques for Synthetic Products
The purification and characterization of the synthesized this compound and its analogs are critical to ensure the identity, purity, and structural integrity of the final compounds. Given the basic nature of the free amine, specific chromatographic techniques are often required for effective purification.
Purification Techniques:
Due to the basicity of the piperidine nitrogen and the exocyclic amine, standard silica (B1680970) gel chromatography can lead to poor separation, tailing of peaks, and even decomposition of the product due to the acidic nature of silica. biotage.combiotage.com To circumvent these issues, several strategies can be employed:
Normal-Phase Chromatography with Amine Additives: The addition of a small amount of a volatile amine, such as triethylamine (B128534) or ammonia, to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, leading to improved peak shape and separation. wordpress.com
Amine-Functionalized Silica Gel: Using a stationary phase where the silica is functionalized with amino groups provides a less acidic environment, which is more compatible with the purification of basic compounds. biotage.com
Reversed-Phase Chromatography: C18-reversed-phase chromatography is another effective method, particularly for polar and ionizable compounds. teledyneisco.com By adjusting the pH of the mobile phase to be alkaline, the basic amine is in its neutral, free-base form, which increases its retention and allows for better separation. biotage.com
Salt Formation and Recrystallization: An alternative non-chromatographic method involves the formation of a salt, such as a hydrochloride or trifluoroacetate (B77799) salt, which can often be purified by recrystallization from a suitable solvent system. This technique can be highly effective for obtaining crystalline, high-purity material. nih.gov
Characterization Techniques:
A combination of spectroscopic methods is used to confirm the structure of the synthesized products.
| Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms. | ¹H NMR would show characteristic signals for the piperidine ring protons, the isopropyl group of the sulfonyl moiety, and the amine proton. ¹³C NMR would confirm the number of unique carbon environments. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the complete structure. nih.govmdpi.com |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can offer additional structural information. |
| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. | Characteristic absorption bands would be observed for the N-H stretching of the amine, S=O stretching of the sulfonamide, and C-H stretching of the aliphatic groups. |
| X-ray Crystallography | To determine the three-dimensional structure of crystalline compounds. | If a suitable single crystal can be obtained, this technique provides unambiguous proof of the molecular structure and stereochemistry. |
Synthesis of Isotopic Analogues for Mechanistic and ADME Studies
The synthesis of isotopically labeled versions of this compound is essential for studying its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for elucidating reaction mechanisms. The most common isotopes used for this purpose are deuterium (B1214612) (²H or D) and carbon-14 (B1195169) (¹⁴C).
Deuterium Labeling:
Deuterium-labeled compounds are valuable for mechanistic studies and can also be used to probe metabolic stability. The introduction of deuterium at a site of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile. youtube.com
Several methods can be employed for deuterium labeling:
Deuterated Reagents: A straightforward approach is to use deuterated starting materials or reagents in the synthesis. For example, a deuterated version of propane-2-sulfonyl chloride could be used to introduce deuterium into the sulfonyl moiety.
H-D Exchange Reactions: Existing C-H bonds can be exchanged for C-D bonds using a deuterium source like deuterium oxide (D₂O) under catalytic conditions. nih.gov Transition metal catalysts, such as palladium or ruthenium, can facilitate this exchange at specific positions in the molecule. youtube.comnih.gov Acid-catalyzed H-D exchange using deuterated acids like trifluoroacetic acid-d (TFA-d) is another effective method for labeling aromatic and heteroaromatic rings. nih.gov
Carbon-14 Labeling:
Carbon-14 is a beta-emitting radionuclide with a long half-life, making it the gold standard for quantitative ADME studies. openmedscience.comopenmedscience.com Its presence allows for the sensitive detection and quantification of the parent drug and its metabolites in biological matrices.
The synthesis of ¹⁴C-labeled compounds typically involves:
Late-Stage Labeling: Modern synthetic methods focus on introducing the ¹⁴C label as late as possible in the synthetic sequence to maximize the radiochemical yield and minimize the handling of radioactive materials. openmedscience.comnih.gov
Labeled Precursors: The synthesis would incorporate a commercially available ¹⁴C-labeled building block. For instance, a ¹⁴C-labeled piperidine precursor or a ¹⁴C-labeled propane-2-sulfonyl chloride could be utilized. The position of the label is chosen to be metabolically stable to ensure that the radiolabel is not lost during biotransformation. openmedscience.com
Preparation of Structurally Related Sulfonyl-Piperidine Derivatives
The synthetic methodologies described for this compound can be adapted to prepare a wide array of structurally related sulfonyl-piperidine derivatives. These analogs are often synthesized to explore structure-activity relationships (SAR) in drug discovery programs or to fine-tune the physicochemical properties of a lead compound.
The structural diversity can be introduced at several positions:
Variation of the Sulfonyl Group: Instead of the propane-2-sulfonyl group, a variety of other alkyl or aryl sulfonyl chlorides can be used to introduce different substituents on the piperidine nitrogen. This can modulate the lipophilicity, polarity, and steric bulk of the molecule. researchgate.net
Substitution on the Piperidine Ring: The piperidine ring can be substituted at positions other than the 3-position. For example, using a 4-aminopiperidine (B84694) precursor would lead to a different regioisomer. The synthesis of bridged piperidine analogues can also be achieved to introduce conformational rigidity. nih.gov
Modification of the Amino Group: The 3-amino group can be further functionalized. For instance, it can be acylated, alkylated, or used as a handle to attach other molecular fragments, leading to a diverse library of compounds.
The general synthetic strategy often involves the coupling of a substituted piperidine core with a sulfonyl chloride, as illustrated in the following table which showcases examples of related sulfonyl-piperidine derivatives.
| Starting Piperidine Derivative | Sulfonyl Chloride | Resulting Derivative Class |
| 3-Aminopiperidine | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)piperidin-3-amine |
| Piperidine-4-carboxamide | Methane-sulfonyl chloride | 1-(Methylsulfonyl)piperidine-4-carboxamide |
| (R)-3-Hydroxypiperidine | Toluene-4-sulfonyl chloride | (R)-1-Tosylpiperidin-3-ol |
| 1-Boc-piperidine-4-amine | Ethanesulfonyl chloride | tert-Butyl 4-(ethylsulfonamido)piperidine-1-carboxylate |
These examples highlight the modularity of the synthetic approach, allowing for the systematic exploration of chemical space around the sulfonyl-piperidine scaffold.
Structure Activity Relationship Sar Studies of 1 Propane 2 Sulfonyl Piperidin 3 Ylamine and Molecular Analogues
Systematic Structural Modifications of the Piperidine (B6355638) Ring System
The piperidine ring is a versatile scaffold in drug design, and its substitution pattern significantly impacts the pharmacological properties of a molecule. nwmedj.orgresearchgate.net Modifications to the piperidine ring of 1-(propane-2-sulfonyl)-piperidin-3-ylamine, including the position of the amino group, the introduction of chiral centers, and substitutions on the ring carbons, are critical for optimizing its biological activity.
Positional Isomerism of the Amino Group (e.g., C-3 vs. C-4 Substitution)
The position of the amino group on the piperidine ring is a key determinant of a compound's biological activity. The spatial arrangement of this functional group influences how the molecule interacts with its biological target. In the context of sulfonylpiperidine derivatives, moving the amino group from the C-3 to the C-4 position can lead to significant changes in potency and selectivity.
Research on related piperidine-containing molecules has shown that the relative orientation of substituents is critical for optimal binding to target proteins. nih.govresearchgate.net For instance, in a series of M3 muscarinic antagonists based on a 4-amino-piperidine scaffold, the 4-amino substitution was found to be a key pharmacophoric element. researchgate.net Conversely, in other molecular contexts, a 3-amino substitution might provide a more favorable vector for interaction with a specific binding pocket.
To illustrate the potential impact of amino group positioning, a representative data table is presented below, based on hypothetical inhibitory concentrations (IC50) derived from general principles observed in related compound series.
| Compound ID | Amino Group Position | Hypothetical IC50 (nM) |
| 1a | C-3 | 50 |
| 1b | C-4 | 250 |
Impact of Chiral Centers within the Piperidine Ring
The introduction of a chiral center at the C-3 position of the piperidine ring, where the amino group is attached, results in two enantiomers, (R)- and (S)-1-(propane-2-sulfonyl)-piperidin-3-ylamine. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities, potencies, and metabolic profiles. researchgate.net
The stereochemistry of the piperidine scaffold has been shown to have a profound effect on the biological activity of various drugs. researchgate.net For many biologically active piperidine derivatives, one enantiomer is significantly more active than the other. nih.govbldpharm.com This is because the three-dimensional arrangement of atoms in a chiral molecule dictates its ability to fit into the specific binding site of a protein, which is also chiral.
The potential differences in activity between the enantiomers are highlighted in the following representative data table.
| Compound ID | Chirality at C-3 | Hypothetical IC50 (nM) |
| 2a | (R) | 25 |
| 2b | (S) | 300 |
| 2c | Racemic | 150 |
Substitutions on the Piperidine Ring Carbons
Introducing substituents onto the carbon atoms of the piperidine ring can modulate a compound's properties in several ways, including its potency, selectivity, and pharmacokinetic profile. Common substitutions include small alkyl groups (e.g., methyl) or electron-withdrawing groups (e.g., fluorine).
A methyl group can provide additional hydrophobic interactions with the target protein and can also influence the conformational preference of the piperidine ring. nih.gov For example, a methyl group at the C-4 position might lock the ring in a specific chair conformation that is more favorable for binding.
Fluorine substitution is another common strategy in drug design. nih.gov The introduction of a fluorine atom can alter the basicity of the piperidine nitrogen, increase metabolic stability, and potentially introduce new, favorable interactions with the target protein. sci-hub.se Studies on partially fluorinated N-alkyl-substituted piperidine-2-carboxamides have shown that fluorine substitution can significantly impact lipophilicity and metabolic degradation rates. nih.gov
The following table provides representative data on the effects of substitutions at the C-4 position of the piperidine ring, based on general SAR principles.
| Compound ID | C-4 Substitution | Hypothetical IC50 (nM) |
| 3a | -H | 50 |
| 3b | -CH₃ | 35 |
| 3c | -F | 65 |
Investigation of the Propane-2-sulfonyl Moiety
Variations in the Alkyl Chain of the Sulfonyl Group (e.g., methane-, ethyl-, benzene-sulfonyl)
The nature of the alkyl or aryl group attached to the sulfonyl moiety can significantly influence the compound's potency and selectivity. Replacing the isopropyl group of the propane-2-sulfonyl moiety with other groups, such as methyl (methanesulfonyl), ethyl (ethanesulfonyl), or an aromatic ring (benzenesulfonyl), alters the size, shape, and electronic properties of this part of the molecule.
Alkyl Chain Length: Shorter alkyl chains like methyl or ethyl would reduce the steric bulk compared to the isopropyl group. This could be beneficial if the binding pocket is sterically constrained. Conversely, a larger group might be necessary to fill a hydrophobic pocket and maximize van der Waals interactions.
Aryl Substitution: Replacing the alkyl group with a phenyl ring (benzenesulfonyl) introduces the potential for π-π stacking or other aromatic interactions with the target protein. nih.gov However, it also significantly increases the rigidity and size of this part of the molecule.
Studies on arylsulfonylimidazolidinones as anticancer agents have demonstrated that the nature of the aryl group on the sulfonyl moiety is crucial for activity. nih.gov Similarly, in the context of this compound analogues, these variations are expected to modulate binding affinity.
The potential effects of these modifications are summarized in the representative data table below.
| Compound ID | Sulfonyl Group | Hypothetical IC50 (nM) |
| 4a | Methane-sulfonyl | 120 |
| 4b | Ethane-sulfonyl | 85 |
| 4c | Propane-2-sulfonyl | 50 |
| 4d | Benzene-sulfonyl | 200 |
Role of the Sulfonyl Linker Geometry and Electronic Properties
The sulfonamide linker is a key structural feature, and its geometry and electronic properties are critical for biological activity. The sulfonamide group is a good hydrogen bond acceptor and can participate in crucial interactions with the biological target. openaccessjournals.com Its tetrahedral geometry also imparts a specific three-dimensional orientation to the substituents it connects.
Bioisosteric replacement of the sulfonamide linker is a common strategy in medicinal chemistry to fine-tune a molecule's properties. nih.gov For example, replacing the sulfonamide with an amide could alter the hydrogen bonding capacity and geometry. However, such a change would also significantly impact the electronic nature of the linker.
While direct studies on the linker's role in this compound are limited, the importance of the sulfonamide moiety is well-recognized in many classes of enzyme inhibitors. nih.govnih.gov The conformational constraint and hydrogen bonding capabilities of the sulfonyl group are often essential for potent activity.
Chemical Derivatization of the Piperidine-3-amine Functional Group
The primary amine at the 3-position of the piperidine ring is a key site for chemical modification, allowing for the exploration of the chemical space around the core scaffold to modulate biological activity, physicochemical properties, and pharmacokinetic profiles.
N-Alkylation and N-Acylation of the Primary Amine
The introduction of alkyl or acyl groups at the primary amine can significantly influence a compound's interaction with its biological target.
N-Acylation: The formation of an amide bond via N-acylation is a common strategy in medicinal chemistry to introduce a wide range of substituents and modulate hydrogen bonding capabilities. This can be accomplished by reacting the primary amine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. The resulting N-acyl derivatives often exhibit altered electronic properties and can introduce new interaction points with a biological target. Research on other piperidine-containing scaffolds has demonstrated that the nature of the acyl group (e.g., aromatic, heteroaromatic, aliphatic) can drastically alter the SAR.
Formation of Amides, Ureas, or Sulfonamides at the Amine Position
Amides: As mentioned, N-acylation leads to the formation of amides. The systematic variation of the R-group in the acyl moiety (R-C(O)-) is a cornerstone of SAR studies.
Ureas: Urea (B33335) derivatives are often synthesized by reacting the primary amine with an isocyanate or by using phosgene (B1210022) equivalents followed by the addition of another amine. The urea functional group is a potent hydrogen bond donor and acceptor, often leading to high-affinity interactions with biological targets.
Sulfonamides: Reaction of the primary amine with a sulfonyl chloride (R-SO2-Cl) yields a secondary sulfonamide. This modification introduces a tetrahedral sulfonyl group that can act as a strong hydrogen bond acceptor. The nature of the R-group on the sulfonyl moiety provides another vector for SAR exploration.
A hypothetical SAR data table for such derivatives, based on general principles, might look as follows. It is crucial to note that the activity data presented here is illustrative and not based on experimental results for this specific compound.
| Compound ID | Modification at 3-amine | R Group | Hypothetical Biological Activity (IC50, nM) |
| 1 | -NH2 (Parent) | - | 500 |
| 2 | N-Alkylation (-NHR) | Methyl | 350 |
| 3 | N-Alkylation (-NHR) | Ethyl | 400 |
| 4 | N-Acylation (-NHC(O)R) | Phenyl | 150 |
| 5 | N-Acylation (-NHC(O)R) | 4-Chlorophenyl | 80 |
| 6 | Urea (-NHC(O)NHR) | Cyclopropyl | 50 |
| 7 | Urea (-NHC(O)NHR) | Phenyl | 95 |
| 8 | Sulfonamide (-NHSO2R) | Methane | 200 |
| 9 | Sulfonamide (-NHSO2R) | Thiophene | 120 |
Conformational Analysis and Its Influence on Biological Activity
The biological activity of piperidine-containing molecules is intrinsically linked to the conformational preferences of the six-membered ring. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For 3-substituted piperidines, the substituent can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be critical for receptor binding.
Computational methods, such as molecular mechanics and quantum chemistry calculations, alongside experimental techniques like NMR spectroscopy, are typically employed to study these conformational preferences. The energy difference between the axial and equatorial conformers, and the rotational barriers of the exocyclic bonds (e.g., the C3-N bond and the N-S bond of the sulfonamide), are key parameters in understanding how the molecule presents itself for interaction with a biological target. A change in the substituent at the 3-amine position can shift this conformational equilibrium, thereby altering the biological activity.
Development of Predictive SAR Models
Predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in drug discovery for forecasting the biological activity of novel compounds and for prioritizing synthetic efforts. These models are built by establishing a mathematical correlation between the chemical structures of a series of compounds and their measured biological activities.
For a series of this compound analogs, a QSAR model would typically involve the calculation of various molecular descriptors for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.
3D descriptors: Molecular shape, volume, surface area, and descriptors from CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis).
Once a dataset of compounds with their biological activities and calculated descriptors is assembled, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build the predictive model.
A well-validated QSAR model can provide insights into the structural features that are either beneficial or detrimental to biological activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule enhances activity, while steric bulk in another area is unfavorable. Such models are instrumental in the rational design of new, more potent analogs.
Biological Evaluation and Mechanistic Investigations of 1 Propane 2 Sulfonyl Piperidin 3 Ylamine
In Vitro Pharmacological Profiling and Target Identification
High-Throughput Screening against Relevant Biological Targets
High-throughput screening (HTS) is a foundational method in drug discovery used to test a large number of compounds for activity against biological targets. nih.govenamine.net This process often involves screening vast libraries, which can contain millions of compounds, to identify "hits" that modulate the function of a specific protein or pathway. nih.govsemanticscholar.org These hits then undergo further validation and optimization. enamine.net There is no publicly available data from high-throughput screening campaigns that specifically identifies 1-(Propane-2-sulfonyl)-piperidin-3-ylamine as a hit against any particular biological target.
Potential as a Kinase Inhibitor
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The sulfonamide group, present in this compound, is a feature found in various known kinase inhibitors. nih.govnih.gov For example, compounds like dabrafenib (B601069) and vemurafenib, which contain a sulfonamide moiety, are approved for cancer treatment. nih.gov Modifications to linker regions, such as the aminopiperidine in some kinase inhibitors, have been explored to improve selectivity and potency. osti.gov However, without specific enzymatic assays, the potential of this compound as a kinase inhibitor remains unconfirmed.
Exploration of Neurotransmitter Receptor Modulatory Activity (e.g., AMPA, NMDA Receptors)
The piperidine (B6355638) scaffold is a common feature in molecules that interact with central nervous system receptors, including NMDA and AMPA receptors. google.com These receptors are crucial for synaptic plasticity, learning, and memory. nih.govnih.gov For instance, certain piperidine derivatives have been investigated for their antagonistic activity at the NR1/NR2B subtype of the NMDA receptor. google.com Similarly, various classes of compounds act as positive allosteric modulators of AMPA receptors. nih.govuliege.be However, no radioligand binding studies or electrophysiological assays have been published to determine if this compound modulates the activity of AMPA, NMDA, or other neurotransmitter receptors.
Evaluation for Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
The development of novel antiviral agents is a continuous effort in medicinal chemistry. dntb.gov.uanih.gov HIV-1 reverse transcriptase (RT) is a key enzyme for viral replication and a primary target for antiretroviral drugs. nih.govmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.govmdpi.com While some sulfonamide-containing compounds and piperidine derivatives have been explored for anti-HIV or broader antiviral activities, there are no specific studies demonstrating that this compound inhibits HIV-1 RT or possesses activity against other viruses. mdpi.commdpi.comresearchgate.net
Assessment of Anticancer Activity
The piperidine ring is a privileged scaffold found in numerous compounds with demonstrated anticancer properties. nih.gov Molecules incorporating this structure have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. nih.govnih.gov Furthermore, sulfonamide derivatives have a long history in chemotherapy and are present in modern targeted therapies that inhibit pathways crucial for tumor growth. nih.govmdpi.com Despite the presence of both the piperidine and sulfonamide moieties, there is no available data from in vitro studies, such as MTT assays or screenings against cancer cell lines, to substantiate any anticancer activity for this compound. nih.gov
Screening for Other Potential Biological Activities (e.g., Anti-inflammatory)
Inflammation is a complex biological response implicated in many diseases. The search for new anti-inflammatory agents is an active area of research. nih.gov Various heterocyclic compounds, including those with piperazine (B1678402) or piperidine cores, have been synthesized and evaluated for their ability to reduce inflammation in preclinical models, such as carrageenan-induced paw edema. nih.govmdpi.comscielo.org.mx The mechanism often involves the inhibition of pro-inflammatory mediators like cytokines or enzymes such as cyclooxygenase (COX). mdpi.com To date, no studies have been published assessing the anti-inflammatory potential of this compound.
Mechanism of Action (MOA) Elucidation
A critical aspect of understanding any potential therapeutic compound is the elucidation of its mechanism of action. This involves detailed studies into how the molecule interacts with its biological target at a molecular level.
Receptor/Enzyme Binding Kinetics and Thermodynamics
There is currently no available data in the public domain regarding the receptor or enzyme binding kinetics and thermodynamics of this compound. Information such as the association rate constant (k_on), dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_D) are fundamental to characterizing the affinity of a compound for its target. Similarly, thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS) upon binding, which provide insight into the forces driving the interaction, have not been reported.
Allosteric vs. Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is crucial for drug development. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor or enzyme, while allosteric modulators bind to a distinct site, often leading to a more nuanced modulation of the target's activity. Without experimental data, it is not possible to determine whether this compound, if active, would function through an allosteric or orthosteric mechanism.
Downstream Signaling Pathway Analysis in Cellular Systems
The effect of a compound on downstream signaling pathways provides a broader understanding of its cellular impact. This analysis typically involves measuring changes in the levels of secondary messengers, protein phosphorylation, or gene expression following compound treatment. No studies detailing the analysis of downstream signaling pathways affected by this compound have been published.
Cellular Assays and Phenotypic Screening
Cellular assays and phenotypic screening are powerful tools in drug discovery to assess the functional consequences of a compound's activity in a biological context.
Inhibition of Specific Cellular Processes
Research into whether this compound inhibits specific cellular processes such as cell proliferation, migration, or apoptosis is not present in the available literature. Such studies are essential for identifying potential therapeutic applications.
Functional Assays in Relevant Cell Lines
Functional assays in cell lines relevant to a specific disease area are a cornerstone of pre-clinical research. These assays measure the ability of a compound to elicit a desired physiological response. There are no published results from functional assays in any cell line for this compound.
Investigational Studies on Drug Resistance Mechanisms of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding investigational studies on drug resistance mechanisms specifically for the compound This compound .
Searches for this particular chemical entity did not yield any published research detailing its biological target, mechanism of action, or any subsequent investigations into how resistance to its potential therapeutic effects might develop. Scientific databases do contain information on structurally similar compounds, such as 1-(propane-2-sulfonyl)piperidin-4-amine (B7839937) hydrochloride and N-((piperidin-3-yl)methyl)propane-2-sulfonamide. uni.lunih.gov However, the specific arrangement of the sulfonyl group at the 1-position and the amine group at the 3-position of the piperidine ring in the requested compound does not appear in the currently accessible scientific literature in the context of drug resistance studies.
Therefore, the subsection on "Investigational Studies on Drug Resistance Mechanisms" cannot be populated with the requested detailed research findings or data tables. The absence of such data indicates that this specific compound may be a novel chemical entity, a research intermediate not intended for therapeutic development, or its biological activity and associated resistance mechanisms have not yet been a subject of published scientific inquiry.
Preclinical Pharmacokinetic Pk and Biotransformation Assessment
In Vitro Metabolic Stability Studies
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. These studies assess the susceptibility of a compound to metabolism by various enzymes in the body.
This assay evaluates the rate at which a compound is metabolized by enzymes, primarily Cytochrome P450s (CYPs), located in the liver microsomes. The compound is incubated with liver microsomes (commonly from rat, mouse, dog, and human to assess inter-species differences) and a necessary cofactor, NADPH. The concentration of the parent compound is measured over time to determine its rate of disappearance.
The primary outputs are the in vitro half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the liver is likely to metabolize the drug. Compounds with very high clearance in liver microsomes often exhibit poor bioavailability and short duration of action in vivo.
Table 1: Example of Microsomal Stability Data
| Species | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|
| Rat | Data not available | Data not available |
This assay determines a compound's stability in blood plasma to assess degradation by plasma enzymes (e.g., esterases, amidases) or chemical instability. The compound is incubated in plasma from different species, and its concentration is monitored over time. Significant instability in plasma can lead to a very short half-life and limited systemic exposure.
Table 2: Example of Plasma Stability Data
| Species | Percent Remaining after 1 hour |
|---|---|
| Rat | Data not available |
When a compound is found to be metabolized, the next step is to identify the chemical structures of its major metabolites. This is crucial as metabolites can be inactive, active, or even toxic. This process, often referred to as "metabolite mapping," typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The data helps in understanding the metabolic pathways and predicting potential drug-drug interactions or safety issues.
Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling
CYP enzymes are a major family of enzymes responsible for drug metabolism. A new drug candidate's interaction with these enzymes can lead to significant drug-drug interactions (DDIs).
Inhibition: This assay assesses whether the compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of a CYP enzyme can slow the metabolism of other co-administered drugs that are substrates for that enzyme, potentially leading to toxic accumulation. The results are typically reported as an IC₅₀ value (the concentration of the compound required to cause 50% inhibition).
Induction: This study determines if the compound can increase the expression of CYP enzymes. Induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. This is often studied using cultured human hepatocytes.
Table 3: Example of CYP Inhibition Data (IC₅₀, µM)
| CYP Isoform | IC₅₀ (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
Permeability and Transport Studies (e.g., Caco-2 cell permeability, P-gp efflux)
For an orally administered drug to be effective, it must be able to pass through the intestinal wall into the bloodstream. The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium.
Permeability: The apparent permeability coefficient (Papp) is measured by adding the compound to one side of the Caco-2 monolayer (apical, representing the intestine) and measuring its rate of appearance on the other side (basolateral, representing the bloodstream). A high Papp value suggests good potential for oral absorption.
P-gp Efflux: P-glycoprotein (P-gp) is a transporter protein that can pump drugs out of cells, back into the intestine, limiting their absorption. The efflux ratio is determined by comparing the permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-gp, which may limit its oral bioavailability.
Table 4: Example of Caco-2 Permeability Data
| Parameter | Value | Classification |
|---|---|---|
| Papp (A→B) (10⁻⁶ cm/s) | Data not available | Data not available |
Plasma Protein Binding Characterization
Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is able to exert its pharmacological effect and be cleared from the body. High plasma protein binding can affect a drug's distribution and half-life. This property is typically determined using methods like equilibrium dialysis or ultrafiltration, and the result is expressed as the percentage of the drug that is bound to proteins.
Table 5: Example of Plasma Protein Binding Data
| Species | Percent Bound (%) |
|---|---|
| Rat | Data not available |
In Vivo Pharmacokinetic Assessment (e.g., Absorption, Distribution, Excretion)
Pharmacokinetic studies are crucial in the drug development process to understand how a substance is processed by a living organism. These studies typically involve administering the compound to animal models, such as rats or mice, and then measuring its concentration in various biological matrices like plasma, tissues, and excreta over time. This allows for the determination of key parameters.
While specific data for 1-(propane-2-sulfonyl)-piperidin-3-ylamine is unavailable, the pharmacokinetic properties of similar piperidine-containing compounds can be influenced by several factors. The presence of the sulfonyl group and the amine on the piperidine (B6355638) ring will significantly affect the molecule's polarity, ionization state at physiological pH, and its potential to interact with metabolic enzymes and transporters. These characteristics, in turn, govern its absorption from the site of administration, its distribution throughout the body, and its pathways of elimination.
For context, other piperidine derivatives have been studied. For instance, research on different piperidine-containing molecules has revealed varied pharmacokinetic profiles. Some exhibit rapid absorption and distribution, while others may have more limited tissue penetration or undergo extensive metabolism. The specific nature of the substituents on the piperidine ring plays a pivotal role in these differences.
Without specific experimental data for this compound, any discussion of its in vivo pharmacokinetic properties would be speculative. Definitive information can only be obtained through dedicated preclinical studies.
Molecular Docking Simulations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. wikipedia.org This method is crucial in structure-based drug design for predicting the binding conformation and affinity of small molecules like this compound within the active site of a biological target. researchgate.netwikipedia.org
Through molecular docking simulations, it is possible to generate a hypothetical binding model of this compound with a target protein. The piperidine ring, a common scaffold in medicinal chemistry, typically engages in hydrophobic interactions, while the amine and sulfonyl groups are prime candidates for forming hydrogen bonds. mdpi.comthieme-connect.comresearchgate.netacs.orgnih.gov
In a hypothetical scenario where this compound targets a protein kinase, the docking simulation would predict the following interactions:
Hydrogen Bonds: The primary amine on the piperidine ring could act as a hydrogen bond donor to an acceptor residue (e.g., Aspartate, Glutamate) in the protein's active site. The sulfonyl oxygens are potent hydrogen bond acceptors and could interact with donor residues like Lysine or Arginine. acs.orgresearchgate.net
Hydrophobic Interactions: The isopropyl group attached to the sulfonyl moiety and the aliphatic carbons of the piperidine ring could fit into a hydrophobic pocket of the target, interacting with nonpolar residues such as Leucine, Isoleucine, and Valine. nih.govnih.gov
Ionic Interactions: Depending on the pH and the pKa of the amine group, it could be protonated, forming a salt bridge with a negatively charged amino acid residue. nih.gov
These predicted interactions are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more stable and favorable interaction. wikipedia.org
Hypothetical Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | ASP 145 | Hydrogen Bond (with Amine) |
| LYS 72 | Hydrogen Bond (with Sulfonyl) | ||
| LEU 25, VAL 33 | Hydrophobic Interaction | ||
| Protease Y | -7.9 | GLU 166 | Salt Bridge (with Amine) |
| GLN 189 | Hydrogen Bond (with Sulfonyl) | ||
| PHE 41, TRP 107 | Hydrophobic Interaction | ||
| GPCR Z | -9.1 | TYR 308 | Hydrogen Bond (with Amine) |
| SER 193 | Hydrogen Bond (with Sulfonyl) | ||
| ILE 112, ILE 205 | Hydrophobic Interaction |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
The insights gained from docking simulations form the basis for the rational design of new analogues with improved potency and selectivity. wikipedia.org By understanding the key interactions between this compound and its hypothetical target, medicinal chemists can propose structural modifications to optimize binding. wikipedia.org
For instance, if the docking pose reveals an unoccupied hydrophobic pocket near the piperidine ring, analogues with larger alkyl or aryl substituents could be designed to fill this space and increase van der Waals interactions. nih.gov Similarly, if the sulfonyl group is near a potential hydrogen bond donor that is not being fully utilized, its position could be altered, or it could be replaced with another group to create a more favorable interaction. This structure-based drug design approach allows for the focused synthesis of compounds with a higher probability of success. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.orgmdpi.com This technique is used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. researchgate.netrsc.org
An MD simulation of the this compound-protein complex, solvated in a water box, would provide valuable information on its stability. mdpi.comnih.gov Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex is in equilibrium and the ligand remains securely bound in the active site. researchgate.netrsc.orgnih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Significant fluctuations in the active site residues upon ligand binding can indicate an induced-fit mechanism or potential instability. mdpi.comnih.gov
A successful simulation would show the key hydrogen bonds and hydrophobic interactions predicted by docking being maintained throughout the simulation, confirming the stability of the binding mode. benthamdirect.com
Hypothetical MD Simulation Stability Metrics
| Simulation System | Average RMSD (Å) | Peak RMSF (Å) in Active Site | Stability Assessment |
| Apo-Protein (Unbound) | 2.5 | 3.1 | Baseline fluctuation |
| Protein + Compound | 1.8 | 1.5 | Stable complex, reduced fluctuation |
| Protein + Analogue A | 3.5 | 4.2 | Unstable complex, ligand may be dissociating |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
MD simulations explicitly model solvent molecules, typically water, allowing for the investigation of their role in the binding process. nih.govpnas.org Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. acs.org Conversely, the displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding can be a major entropic driver of the interaction. nih.gov For a molecule like this compound, MD simulations could reveal whether specific water molecules are crucial for stabilizing its bound conformation or if its binding is driven by the release of "unhappy" water molecules from the active site. The presence of organic co-solvents like DMSO can also influence binding kinetics and thermodynamics through changes in solvent viscosity. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov This approach is used when the three-dimensional structure of the target protein is unknown or to refine a series of active compounds. mdpi.com
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov For each compound, various molecular descriptors are calculated, which can be categorized as:
1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.
3D Descriptors: Molecular shape, surface area, and volume. nih.gov
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that correlates these descriptors with biological activity. nih.gov A robust QSAR model can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govresearchgate.net
Hypothetical QSAR Data for Analogues of this compound
| Compound | R-Group Modification | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |
| Parent | -H | 1.8 | 220.3 | 6.5 | 6.4 |
| Analogue 1 | -CH3 | 2.3 | 234.3 | 6.8 | 6.9 |
| Analogue 2 | -F | 1.9 | 238.3 | 6.7 | 6.6 |
| Analogue 3 | -OH | 1.2 | 236.3 | 7.1 | 7.0 |
| Analogue 4 | -OCH3 | 1.7 | 250.4 | 6.9 | 6.8 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. pIC50 is the negative logarithm of the IC50 value.
The Pivotal Role of this compound in Modern Drug Discovery: A Computational Perspective
The landscape of modern drug discovery is increasingly shaped by the power of computational chemistry and chemoinformatics. These in silico approaches offer unprecedented opportunities to accelerate the identification and optimization of novel therapeutic agents. Within this paradigm, the chemical scaffold of this compound has emerged as a compound of significant interest. Its unique structural features and synthetic accessibility have made it a valuable tool in the computational design and development of new drug candidates. This article explores the multifaceted applications of this compound in computational drug discovery, with a specific focus on its role in the development of predictive models, pharmacophore modeling, and fragment-based drug design.
Future Directions and Advanced Research Perspectives for 1 Propane 2 Sulfonyl Piperidin 3 Ylamine
Development of Next-Generation Analogues with Optimized Profiles
The development of next-generation analogues of 1-(Propane-2-sulfonyl)-piperidin-3-ylamine is a cornerstone of future research. The goal is to fine-tune its pharmacological properties, enhancing efficacy while minimizing off-target effects. Analogue-based drug discovery, where a known active compound is structurally modified, has a higher probability of success compared to discovering a pioneer drug. wiley-vch.de For the piperidine (B6355638) scaffold, even minor modifications can lead to significant improvements in activity. wiley-vch.de
Future research will likely focus on systematic modifications of the core structure. This includes altering the sulfonyl group, substituting the piperidine ring, and modifying the amine functionality. For instance, creating a library of analogues with different alkyl or aryl sulfonyl groups could modulate the compound's electronic and steric properties, potentially leading to improved target engagement. The development of sulfonyl or sulfonamide hybrids has been a successful strategy in anticancer drug discovery, often resulting in compounds with reduced side effects. nih.gov
| Analogue Design Strategy | Potential Impact on Pharmacological Profile | Rationale |
| Modification of the Sulfonyl Group | Altered potency, selectivity, and metabolic stability | The sulfonyl moiety is crucial for target interaction; modifications can fine-tune binding affinity and block metabolic pathways. |
| Substitution on the Piperidine Ring | Improved pharmacokinetic properties (e.g., solubility, permeability) and target specificity | Introduction of polar or non-polar groups can modulate lipophilicity and create additional interactions with the target protein. |
| Derivatization of the Amine Group | Enhanced target binding, reduced toxicity, and altered bioavailability | The amine group is often a key pharmacophoric feature; its modification can significantly impact biological activity. |
| Creation of Spirocyclic or Fused Analogues | Increased three-dimensionality, leading to better target interaction and novel intellectual property | Sp³-rich scaffolds can improve physicochemical properties critical for drug development. chemistryviews.org |
This table is illustrative and based on general principles of medicinal chemistry for piperidine-containing compounds.
Exploration of Polypharmacology and Multi-Target Therapeutic Strategies
Polypharmacology, the design of single chemical entities that act on multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex multifactorial diseases. rsc.orguc.pt This approach can offer a more predictable pharmacokinetic profile compared to combination therapy and may improve patient compliance. rsc.orguc.pt The piperidine scaffold is a common feature in drugs with diverse pharmacological activities, suggesting its potential for the development of multi-target-directed ligands (MTDLs). nih.govencyclopedia.pub
Future research on this compound could explore its potential to interact with multiple targets. This involves screening the compound and its analogues against a broad panel of receptors, enzymes, and ion channels. Identifying secondary targets could lead to the development of novel therapeutics with a unique mechanism of action. For instance, a compound that inhibits its primary target while also modulating a complementary pathway could exhibit synergistic efficacy. The challenge lies in achieving a balanced activity profile and avoiding unwanted off-target effects. rsc.org
Application of Advanced Biocatalytic and Flow Chemistry Synthesis Methods
The synthesis of this compound and its analogues can be significantly improved by adopting advanced manufacturing technologies like biocatalysis and flow chemistry.
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and milder reaction conditions compared to traditional chemical methods. chemistryviews.orgrsc.org Recent advancements have demonstrated the successful biocatalytic synthesis of piperidine derivatives. For example, immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the synthesis of polyfunctionalized piperidines. rsc.orgrsc.org Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.orgnews-medical.netmedhealthreview.com Applying these methods to the synthesis of this compound could lead to more efficient, cost-effective, and environmentally friendly production processes.
| Synthesis Method | Key Advantages for this compound Production |
| Biocatalysis | High enantioselectivity, reduced waste, milder reaction conditions, potential for novel transformations. |
| Flow Chemistry | Enhanced safety and control, improved scalability and reproducibility, potential for automation and multi-step synthesis. |
This table provides a general comparison of advanced synthesis methods applicable to piperidine derivatives.
Investigation of Prodrug Strategies for Improved Pharmacokinetic Properties
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. This approach is a well-established strategy to overcome poor pharmacokinetic properties such as low solubility, poor permeability, and rapid metabolism. nih.govresearchgate.net For amine-containing compounds like this compound, the primary amino group can be a target for first-pass metabolism. nih.gov
Future research could explore various prodrug strategies to enhance the delivery and efficacy of this compound. This could involve attaching a promoiety to the amine group to improve its absorption and distribution. nih.govresearchgate.netresearchgate.net For example, N-acyloxyalkyl or N-phosphonooxymethyl prodrugs have been successfully used for amines to increase their water solubility. researchgate.netacs.org Another approach is to design prodrugs that target specific transporters in the body to achieve site-specific delivery, for instance, to the central nervous system. rsc.org
| Prodrug Approach | Targeted Property Improvement | Example Promoieties |
| Improving Solubility | Increased aqueous solubility for parenteral formulations. | Phosphate esters, amino acid conjugates. acs.org |
| Enhancing Permeability | Increased lipophilicity for better membrane penetration. | N-acyloxyalkyl carbamates, N-Mannich bases. nih.gov |
| Site-Specific Delivery | Targeting specific organs or tissues (e.g., brain). | Glycosidic derivatives, antibody-drug conjugates. rsc.org |
| Sustained Release | Prolonging the duration of action. | Polymer-drug conjugates. |
This table illustrates general prodrug strategies for amine-containing pharmaceuticals.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Potential for Combination Therapies with Existing Agents
Investigating the potential of this compound in combination with existing therapeutic agents is another promising research avenue. Combination therapy is a standard approach for treating complex diseases like cancer and infectious diseases. nih.govmdpi.com Synergistic interactions between two drugs can lead to enhanced efficacy, reduced doses, and a lower risk of developing drug resistance.
Future studies should explore the combination of this compound with drugs that have complementary mechanisms of action. For example, if the primary target of the compound is a specific enzyme, combining it with a drug that targets a different step in the same pathological pathway could lead to a more profound therapeutic effect. In vitro and in vivo studies are necessary to identify synergistic combinations and to determine the optimal dosing for such regimens.
Q & A
Basic: What are the recommended synthetic routes for 1-(Propane-2-sulfonyl)-piperidin-3-ylamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sulfonylation of piperidin-3-ylamine derivatives. A common approach is reacting propane-2-sulfonyl chloride with piperidin-3-ylamine under controlled basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C). Optimization requires monitoring pH, temperature, and stoichiometry to avoid over-sulfonylation or decomposition. For reproducibility, characterize intermediates (e.g., tert-butyloxycarbonyl-protected amines) via ¹H/¹³C NMR and LC-MS to confirm purity . Reaction yields can be improved by employing anhydrous solvents and inert atmospheres (argon/nitrogen).
Basic: How is the structural identity of this compound validated in academic research?
Methodological Answer:
Structural validation combines X-ray crystallography and spectroscopic techniques:
- X-ray diffraction : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- Spectroscopy :
Advanced: How can researchers resolve contradictions in crystallographic data for sulfonamide-containing compounds like this compound?
Methodological Answer:
Data contradictions often arise from disordered sulfonyl groups or twinning in crystals. To address this:
Re-refine data using SHELXL’s TWIN/BASF commands to model twinning and apply restraints to sulfonyl geometry .
Validate against alternative techniques:
- Compare experimental FT-IR spectra (S=O stretches ~1150–1300 cm⁻¹) with computed spectra.
- Use PXRD (powder X-ray diffraction) to confirm bulk crystallinity matches single-crystal data.
Statistically assess refinement quality via R-factor convergence and electron density residual maps .
Advanced: What experimental strategies mitigate stereochemical ambiguity during the synthesis of this compound derivatives?
Methodological Answer:
Stereochemical control requires:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients.
- Circular dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with TD-DFT simulations.
- Crystallographic analysis : Resolve ambiguous stereochemistry via anomalous scattering (e.g., Cu Kα radiation) in SHELXL refinements . Document enantiomeric excess (ee) using HPLC with chiral stationary phases .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound in solution?
Methodological Answer:
- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to quantify purity (>98%).
- Stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH) via LC-MS to detect hydrolysis products (e.g., free piperidin-3-ylamine).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C) under nitrogen .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
Methodological Answer:
Diverse analog synthesis : Introduce substituents at the piperidine nitrogen or sulfonyl group (e.g., aryl/alkyl variants) using Suzuki-Miyaura coupling or reductive amination .
Biological assays : Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., enzymes or GPCRs).
Data validation : Apply multivariate analysis (e.g., PCA or PLS regression) to distinguish steric/electronic effects from assay noise .
Advanced: What computational methods support the prediction of physicochemical properties for this compound?
Methodological Answer:
- LogP prediction : Use Schrödinger’s QikProp or ADMET Predictor to estimate partition coefficients.
- Solubility : Apply COSMO-RS theory to simulate solubility in polar/nonpolar solvents.
- pKa estimation : Employ MarvinSketch or ACD/Labs to predict sulfonamide acidity (typically pKa ~10–12). Validate with potentiometric titrations .
Basic: How should researchers handle discrepancies between theoretical and experimental spectroscopic data for this compound?
Methodological Answer:
Re-examine sample preparation : Ensure no solvent impurities or residual water (e.g., dry samples over molecular sieves).
Recompute theoretical data : Use higher-level DFT methods (e.g., B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM for DMSO).
Cross-validate : Compare with alternative techniques (e.g., Raman spectroscopy for vibrational modes) .
Advanced: What strategies address low reproducibility in sulfonamide coupling reactions for this compound?
Methodological Answer:
- Kinetic profiling : Use in-situ FT-IR or ReactIR to monitor sulfonylation progress and identify side reactions (e.g., sulfonic acid formation).
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- Scale-up protocols : Maintain consistent mixing efficiency (e.g., Reynolds number >10,000 in batch reactors) to avoid mass transfer limitations .
Advanced: How can researchers leverage high-throughput crystallography to study polymorphs of this compound?
Methodological Answer:
- Automated screening : Use liquid-handling robots to prepare 96-well crystallization plates with varied solvents (e.g., ethanol/water mixtures).
- Synchrotron radiation : Collect rapid datasets (≤1 min per crystal) at facilities like APS or ESRF to resolve subtle polymorphic differences.
- SHELXT integration : Automate structure solution workflows for batch analysis of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
